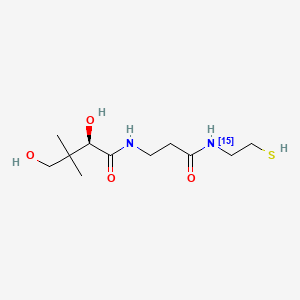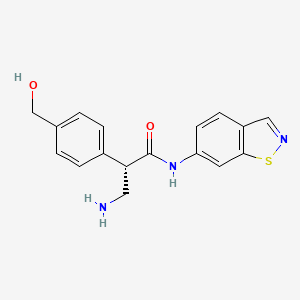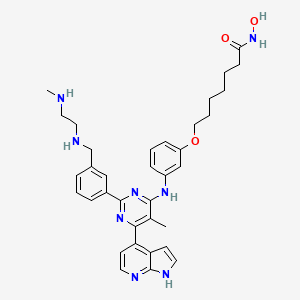
Carm1/hdac2-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carm1/hdac2-IN-1 is a dual-targeting inhibitor designed to simultaneously inhibit coactivator-associated arginine methyltransferase 1 (CARM1) and histone deacetylase 2 (HDAC2). This compound has shown significant potential in the treatment of various cancers, particularly prostate cancer, due to its ability to modulate gene expression and chromatin remodeling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Carm1/hdac2-IN-1 involves structure-based virtual screening to identify compounds that can effectively target both CARM1 and HDAC2. The most active inhibitor, CH-1, was identified through this process. The synthesis typically involves multiple steps, including the formation of key intermediates and final coupling reactions under controlled conditions .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to maintain consistency and efficacy of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Carm1/hdac2-IN-1 primarily undergoes inhibition reactions where it binds to the active sites of CARM1 and HDAC2, preventing their enzymatic activities. These reactions are crucial for its therapeutic effects .
Common Reagents and Conditions: The synthesis of this compound involves common reagents such as organic solvents, catalysts, and protective groups to facilitate the formation of the desired molecular structure. Reaction conditions typically include controlled temperatures, pH levels, and reaction times to ensure optimal yield .
Major Products Formed: The major product formed from the synthesis of this compound is the dual-targeting inhibitor itself, which exhibits potent inhibitory effects against both CARM1 and HDAC2. This compound has shown strong anti-proliferative activity against multiple prostate-related tumor cells .
Wissenschaftliche Forschungsanwendungen
Carm1/hdac2-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Drug Development: this compound serves as a lead compound for the development of new dual-targeting inhibitors with improved efficacy and selectivity.
Biological Studies: Researchers use this compound to investigate the molecular mechanisms underlying various biological processes, including cell cycle regulation and tumorigenesis.
Wirkmechanismus
Carm1/hdac2-IN-1 exerts its effects by simultaneously inhibiting the enzymatic activities of CARM1 and HDAC2. CARM1 is an arginine methyltransferase that catalyzes the methylation of arginine residues on histone and non-histone proteins, playing a crucial role in gene transcriptional activation and cell cycle progression . HDAC2 is a histone deacetylase that removes acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression .
By inhibiting both CARM1 and HDAC2, this compound disrupts the balance of histone modifications, resulting in altered gene expression and inhibition of cancer cell proliferation . The molecular targets and pathways involved include the methylation of histone H3 and other chromatin-associated proteins, as well as the deacetylation of histones .
Vergleich Mit ähnlichen Verbindungen
Carm1/hdac2-IN-1 is unique in its ability to simultaneously target both CARM1 and HDAC2, making it a potent dual-targeting inhibitor. Similar compounds include:
EZM2302: A selective inhibitor of CARM1 that exhibits anti-proliferative effects in multiple myeloma.
TP-064: Another CARM1 inhibitor with specificity and activity toward CARM1.
This compound stands out due to its dual-targeting capability, which enhances its therapeutic potential in cancer treatment compared to single-target inhibitors .
Eigenschaften
Molekularformel |
C35H42N8O3 |
|---|---|
Molekulargewicht |
622.8 g/mol |
IUPAC-Name |
N-hydroxy-7-[3-[[5-methyl-2-[3-[[2-(methylamino)ethylamino]methyl]phenyl]-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl]amino]phenoxy]heptanamide |
InChI |
InChI=1S/C35H42N8O3/c1-24-32(29-14-16-38-35-30(29)15-17-39-35)41-34(26-10-7-9-25(21-26)23-37-19-18-36-2)42-33(24)40-27-11-8-12-28(22-27)46-20-6-4-3-5-13-31(44)43-45/h7-12,14-17,21-22,36-37,45H,3-6,13,18-20,23H2,1-2H3,(H,38,39)(H,43,44)(H,40,41,42) |
InChI-Schlüssel |
RGVCBFLWXVBFNB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(N=C1NC2=CC(=CC=C2)OCCCCCCC(=O)NO)C3=CC=CC(=C3)CNCCNC)C4=C5C=CNC5=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(2,3-Dimethoxyphenyl)-2,3-diphenylimidazo[1,2-c]quinazoline](/img/structure/B12382899.png)
![(E)-3-[4-(5-benzyl-2-oxa-5,8-diazaspiro[3.4]octane-8-carbonyl)phenyl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B12382904.png)

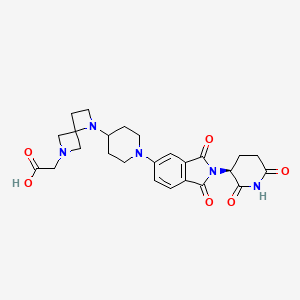

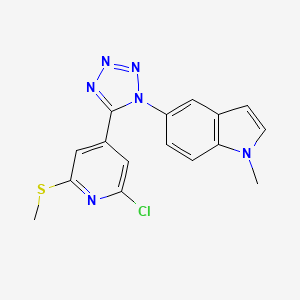
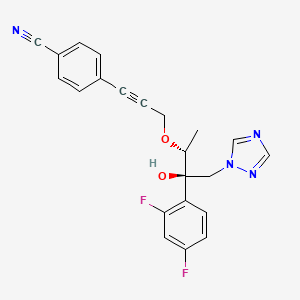
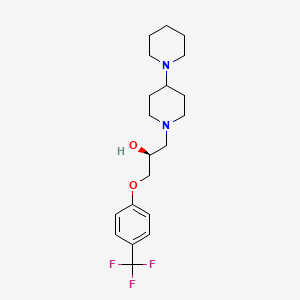


![2-[5-[[2-[(4-Bromophenyl)methylsulfanyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]sulfanyl]tetrazol-1-yl]ethyl-dimethylazanium;chloride](/img/structure/B12382938.png)

